
3-(4-(Hydroxymethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is a compound that features a piperidine ring substituted with a hydroxymethyl group and a thiolane ring with a dione functionality. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . For 3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione, a typical synthetic route might include the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.
Formation of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Introduction of the Dione Functionality: This step can involve oxidation reactions to introduce the dione functionality.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation and cyclization reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dione functionality can be reduced to form diols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include substituted piperidines, diols, and carboxylic acids .
Aplicaciones Científicas De Investigación
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological targets, leading to its observed biological activities . The hydroxymethyl and dione functionalities can also contribute to its reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Piperidinones: Piperidine derivatives with a ketone functionality.
Spiropiperidines: Compounds with a spirocyclic piperidine ring.
Uniqueness
3-[4-(hydroxymethyl)piperidin-1-yl]-1??-thiolane-1,1-dione is unique due to its combination of a piperidine ring with a hydroxymethyl group and a thiolane ring with a dione functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H19NO3S |
|---|---|
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H19NO3S/c12-7-9-1-4-11(5-2-9)10-3-6-15(13,14)8-10/h9-10,12H,1-8H2 |
Clave InChI |
XPHAZZZARZPIQO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)C2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


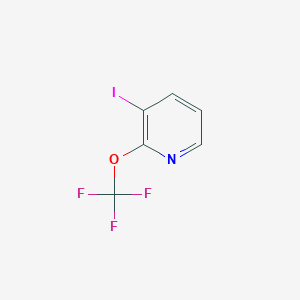
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
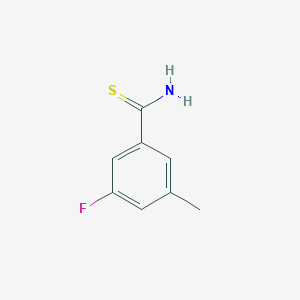
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
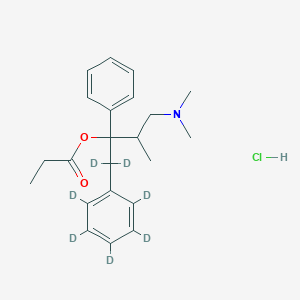
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)

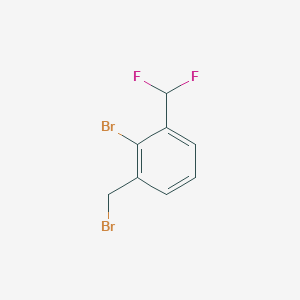
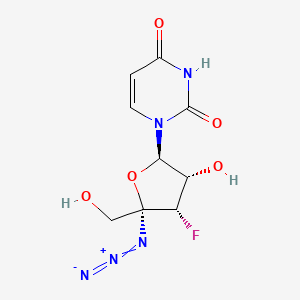
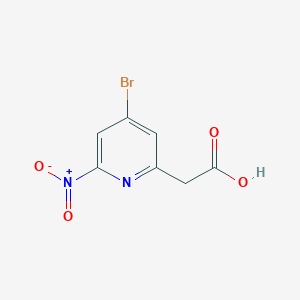
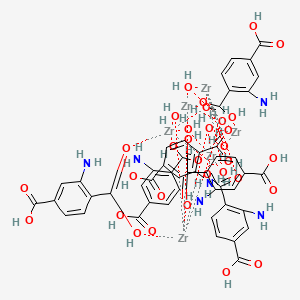


![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
